Dehydroandrographolide

Description

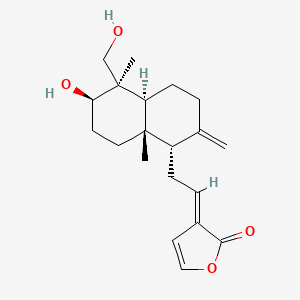

Structure

3D Structure

Properties

IUPAC Name |

(3E)-3-[2-[(1S,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIRVUDGRKEWBV-CZUXAOBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@@H]2C/C=C/3\C=COC3=O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314463 | |

| Record name | Dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134418-28-3 | |

| Record name | Dehydroandrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134418-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14,15-Anhydroandrographolide, (1S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134418283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14,15-ANHYDROANDROGRAPHOLIDE, (1S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/010E4IV714 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydroandrographolide: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroandrographolide, a significant bioactive diterpenoid lactone derived from the medicinal plant Andrographis paniculata, has garnered considerable attention for its diverse pharmacological properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction and purification. Furthermore, this document summarizes key quantitative data and elucidates the compound's mechanisms of action through diagrams of its associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was identified as a constituent of Andrographis paniculata following investigations into the plant's primary bioactive compound, andrographolide. Early phytochemical analyses of A. paniculata extracts revealed the presence of several related diterpenoid lactones. Through spectroscopic techniques, the structure of this compound was elucidated, distinguishing it from andrographolide.

Quantitative Analysis of this compound in Andrographis paniculata

The concentration of this compound in Andrographis paniculata can vary depending on factors such as the geographical origin of the plant, cultivation conditions, and the extraction method employed. The following tables summarize quantitative data from various studies on the extraction and analysis of this compound and related compounds.

Table 1: Extraction Yield of Diterpenoids from Andrographis paniculata using Different Solvents

| Solvent | Extraction Yield (% w/w) of Crude Extract | Andrographolide Content in Extract (% w/w) | This compound Content in Extract (% w/w) | Reference |

| Methanol | 12.35 | 4.053 | Not Specified | [1] |

| Ethanol (50%) | Not Specified | Not Specified | Not Specified | [2] |

| Chloroform | 7.71 | 1.575 | Not Specified | [1] |

| Ethyl Acetate | 7.97 | 2.058 | Not Specified | [1] |

| Acetone | 6.92 | 1.508 | Not Specified | [1] |

Table 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

| Analytical Parameter | Value | Reference |

| Linearity Range (µg/mL) | 50 - 200 | |

| Limit of Detection (LOD) (µg/mL) | 0.02 - 0.06 | |

| Limit of Quantification (LOQ) (µg/mL) | 0.06 - 0.2 | |

| Intra-day Precision (RSD %) | < 3.3 | |

| Inter-day Precision (RSD %) | < 4.2 | |

| Mean Recovery Rate (%) | 96.7 - 104.5 |

Experimental Protocols for Isolation and Purification

The following is a detailed methodology for the extraction, isolation, and purification of this compound from Andrographis paniculata, based on established laboratory techniques.

Plant Material and Extraction

-

Plant Material Preparation : The aerial parts of Andrographis paniculata are collected, washed, and dried in the shade. The dried plant material is then ground into a coarse powder.

-

Solvent Extraction :

-

The powdered plant material is subjected to extraction with 95% ethanol using a Soxhlet apparatus for 48-72 hours.

-

Alternatively, maceration with methanol at room temperature can be performed. The mixture is stirred intermittently and allowed to stand for 3-5 days.

-

The resulting extract is filtered to remove solid plant debris.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Fractionation and Isolation

-

Solvent-Solvent Partitioning :

-

The crude ethanolic or methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The ethyl acetate fraction, which is typically enriched with diterpenoids, is collected.

-

-

Column Chromatography :

-

The dried ethyl acetate fraction is subjected to column chromatography over silica gel (60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected in regular volumes (e.g., 25 mL) and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring :

-

TLC is performed on silica gel 60 F254 plates using a mobile phase such as chloroform:methanol (9:1 v/v).

-

Spots are visualized under UV light (254 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Fractions showing similar TLC profiles are pooled together.

-

Purification and Characterization

-

Crystallization :

-

The fractions containing this compound are concentrated and allowed to stand at room temperature or in a refrigerator to induce crystallization.

-

The resulting crystals are washed with a small amount of cold solvent (e.g., n-hexane) to remove impurities.

-

-

Recrystallization :

-

For further purification, the crystals are redissolved in a minimal amount of a suitable solvent (e.g., methanol) and allowed to recrystallize.

-

-

Structural Elucidation :

-

The purity and identity of the isolated this compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Pathway

This compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. By inhibiting NF-κB activation, this compound reduces the production of inflammatory molecules, thereby exerting its anti-inflammatory effects.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Cancer-Related Pathways

This compound has been reported to induce autophagy in cancer cells through the modulation of several signaling pathways, including the Akt/mTOR and MAPK pathways.

4.2.1. Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. This compound can inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.

Caption: Akt/mTOR Signaling Pathway Modulation.

4.2.2. MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK1/2 and p38, is involved in cellular stress responses. This compound can activate JNK1/2 while inhibiting p38, contributing to the induction of autophagy.

Caption: MAPK Signaling Pathway Modulation by this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. The methodologies for its isolation and purification from Andrographis paniculata are well-established, enabling further investigation into its pharmacological properties. An understanding of its mechanisms of action, particularly its influence on key signaling pathways, provides a solid foundation for the development of novel therapeutic strategies for a range of diseases, including inflammatory disorders and cancer. This guide serves as a foundational resource to support and inspire continued research in this exciting field.

References

The Biosynthetic Pathway of Dehydroandrographolide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroandrographolide, a significant bioactive diterpenoid lactone found in Andrographis paniculata, exhibits a range of pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps from primary metabolites to the final compound. It includes quantitative data on metabolite concentrations, detailed experimental protocols for key research techniques, and visual representations of the pathway and associated regulatory networks.

Introduction

Andrographis paniculata, commonly known as the "King of Bitters," is a medicinal plant rich in labdane diterpenoids, with andrographolide and its derivative, this compound, being major constituents. These compounds are known for their anti-inflammatory, antiviral, and other therapeutic properties. This guide focuses on the intricate biosynthetic journey of this compound within the plant, providing researchers with the necessary information to delve deeper into its production and regulation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. While both pathways contribute to the precursor pool, the MEP pathway is considered the major route for diterpenoid biosynthesis in plants.

Upstream Pathway: Formation of Geranylgeranyl Pyrophosphate (GGPP)

The initial stages of the pathway are dedicated to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

-

Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts with acetyl-CoA and proceeds through a series of enzymatic reactions catalyzed by enzymes such as HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR) to produce IPP.

-

Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway utilizes pyruvate and glyceraldehyde-3-phosphate as substrates. Key enzymes include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).

-

Formation of GGPP: IPP and DMAPP, produced by both pathways, are converted to the C20 compound GGPP by the action of geranylgeranyl pyrophosphate synthase (GGPPS).

Dehydroandrographolide: A Comprehensive Pharmacological Profile and Examination of Its Primary Molecular Targets

For Immediate Release

[City, State] – [Date] – Dehydroandrographolide (Deh), a bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, is emerging as a compound of significant interest to the scientific and drug development communities. Possessing a multifaceted pharmacological profile, Deh has demonstrated potent anti-inflammatory, anticancer, and antiviral properties. This technical guide provides an in-depth analysis of its primary molecular targets and associated signaling pathways, supported by quantitative data and detailed experimental methodologies.

Pharmacological Profile at a Glance

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. It is a known inhibitor of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the inducible Nitric Oxide Synthase (iNOS). Furthermore, Deh activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. Its anticancer effects are partly attributed to its ability to induce autophagy and inhibit the chloride channel TMEM16A.

Quantitative Analysis of Bioactivity

The following tables summarize the available quantitative data on the bioactivity of this compound and its derivatives against various targets.

Table 1: Inhibitory and Activation Concentrations of this compound and Related Compounds

| Compound | Target/Process | Assay System | Activity | Value | Reference |

| This compound | HBV DNA replication | In vitro | IC₅₀ | 22.58 µM | [1] |

| 14-Deoxy-14,15-dehydroandrographolide | NF-κB Transactivation | RAW 264.7 cells | IC₅₀ | 2 µg/mL | [2] |

| Andrographolide | C5a-induced macrophage migration | In vitro | IC₅₀ | 5.6 µM | [3] |

| Andrographolide | HIF-1 activity | T47D cells | EC₅₀ | 0.103 µM | [4] |

| Andrographolide | iNOS activity | RAW 264.7 macrophages | IC₅₀ | 17.4 µM | [5] |

Note: Data for this compound's direct IC₅₀/EC₅₀ on many of its primary targets are still under investigation. The table includes data from closely related compounds for comparative purposes.

Primary Molecular Targets and Signaling Pathways

This compound's diverse pharmacological effects stem from its interaction with multiple intracellular signaling cascades.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates inflammation, immunity, and cell survival. This compound has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and mediators. This inhibition is a cornerstone of its anti-inflammatory properties.

References

- 1. Identification of the Novel TMEM16A Inhibitor this compound and Its Anticancer Activity on SW620 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an iNOS inhibitor, extracted from Andrographis paniculata (Burm.f.) Nees, induces autophagy in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a Stable, Non-Canonically Regulated Nrf2 Form in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroandrographolide: A Technical Guide to its Modulation of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroandrographolide, a bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its potent anti-inflammatory properties. A primary mechanism underlying these effects is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its inhibitory effects on NF-κB signaling. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs).[1][2] Upon stimulation by various stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[2] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[1] This event unmasks the nuclear localization signal on the NF-κB subunits, allowing for their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Mechanism of Action of this compound on NF-κB Signaling

This compound (DA) modulates the NF-κB signaling pathway at multiple levels, leading to a potent suppression of inflammatory responses. The primary mechanisms of action are:

-

Inhibition of Upstream Signaling: DA has been shown to interfere with the initial steps of the NF-κB activation cascade. It can suppress LPS-stimulated inflammatory responses by blocking the interaction between LPS and Toll-like receptor 4 (TLR4). This inhibition prevents the downstream activation of the IKK complex.

-

Direct Inhibition of NF-κB DNA Binding: A key mechanism of action for andrographolide, a related compound, is the covalent modification of the cysteine 62 residue on the p50 subunit of NF-κB. This modification directly interferes with the ability of the NF-κB dimer to bind to its target DNA sequences, thereby preventing the transcription of pro-inflammatory genes. While this has been demonstrated for andrographolide, the structural similarity suggests a comparable mechanism for this compound.

-

Reduction of p65 Nuclear Translocation: this compound and its analogs have been observed to reduce the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon cellular stimulation. By preventing the transcription factor from reaching its site of action, DA effectively inhibits NF-κB-mediated gene expression.

-

Inhibition of IKKβ Activity: Some studies suggest that this compound may also target the IKK complex, specifically the IKKβ subunit, preventing the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm.

The following diagram illustrates the NF-κB signaling pathway and the points of inhibition by this compound.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound and its derivatives on the NF-κB pathway have been quantified in various studies. The following tables summarize key findings.

Table 1: Inhibition of NF-κB Transcriptional Activity

| Compound | Cell Line | Stimulus | IC50 (µg/mL) | Reference |

| 14-deoxy-14,15-dehydroandrographolide | RAW 264.7 | LPS/IFN-γ | 2.0 | |

| Compound 11 (derived from andrographolide) | RAW 264.7 | LPS/IFN-γ | 2.2 | |

| Compound 12 (derived from andrographolide) | RAW 264.7 | LPS/IFN-γ | 2.4 |

Table 2: Inhibition of Pro-inflammatory Mediators

| Compound | Cell Line/Model | Stimulus | Mediator Inhibited | Concentration/Effect | Reference |

| Andrographolide | Rat VSMCs | LPS/IFN-γ | NO Production | 62.8% inhibition at 20 µM, 79.8% at 50 µM | |

| Andrographolide | Cerebral Endothelial Cells | LPS | iNOS Expression | Concentration-dependent inhibition (10 and 20 mM) | |

| Andrographolide | Cerebral Endothelial Cells | LPS | COX-2 Expression | Concentration-dependent inhibition (10 and 20 mM) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.

-

Materials:

-

Mammalian cell line (e.g., HEK293, RAW 264.7)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

Inducing agent (e.g., TNF-α, LPS)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

-

Protocol:

-

Seed cells in a 24-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Pre-incubate for 1-2 hours.

-

Stimulate the cells with the inducing agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect and quantify changes in the levels of total and phosphorylated proteins within the NF-κB signaling cascade.

-

Materials:

-

Cell line (e.g., RAW 264.7, BV-2)

-

This compound

-

Stimulating agent (e.g., LPS)

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in 6-well plates and grow to desired confluency.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate with LPS for the appropriate time (e.g., 30 minutes for IκBα phosphorylation).

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Determine protein concentration of the lysates.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

-

Materials:

-

Nuclear extraction kit

-

Biotin or ³²P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site

-

Unlabeled ("cold") probe for competition assay

-

Poly(dI-dC)

-

EMSA binding buffer

-

Native polyacrylamide gel

-

Nylon membrane (for chemiluminescent detection)

-

Detection system (chemiluminescence or autoradiography)

-

-

Protocol:

-

Prepare nuclear extracts from cells treated with this compound and/or a stimulus.

-

Quantify the protein concentration of the nuclear extracts.

-

Set up binding reactions containing nuclear extract, labeled NF-κB probe, and poly(dI-dC) in EMSA binding buffer. For competition assays, add an excess of unlabeled probe.

-

Incubate the reactions at room temperature for 20-30 minutes.

-

Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Transfer the complexes to a nylon membrane (for non-radioactive detection).

-

Detect the labeled probe using a chemiluminescent or autoradiographic method.

-

References

- 1. Andrographolide: Regulating the Master Regulator NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Anti-Cancer Activity of Dehydroandrographolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (DA), a primary active diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of significant interest in oncology research. Preliminary studies have illuminated its potential as a multi-faceted anti-cancer agent, demonstrating cytotoxic, anti-proliferative, and anti-metastatic activities across a range of cancer cell lines. This technical guide provides an in-depth overview of the foundational research into DA's anti-cancer properties, with a focus on its mechanisms of action, experimental validation, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

In Vitro Anti-Cancer Activity of this compound

This compound has demonstrated significant dose- and time-dependent inhibitory effects on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.

Table 1: IC50 Values of this compound and Related Compounds in Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| This compound | SW620 (Colon Cancer) | MTT Assay | Not specified, but dose-dependent inhibition observed at 5, 10, 20, 40, 80 µM | 24 | [1] |

| Andrographolide | KB (Oral Cancer) | MTT Assay | ~225 (106 µg/ml) | Not Specified | [2] |

| Andrographolide | MCF-7 (Breast Cancer) | MTT Assay | 63.19 ± 0.03 | 24 | [3] |

| Andrographolide | MCF-7 (Breast Cancer) | MTT Assay | 32.90 ± 0.02 | 48 | [3] |

| Andrographolide | MCF-7 (Breast Cancer) | MTT Assay | 31.93 ± 0.04 | 72 | [3] |

| Andrographolide | MDA-MB-231 (Breast Cancer) | MTT Assay | 65 ± 0.02 | 24 | |

| Andrographolide | MDA-MB-231 (Breast Cancer) | MTT Assay | 37.56 ± 0.03 | 48 | |

| Andrographolide | MDA-MB-231 (Breast Cancer) | MTT Assay | 30.56 ± 0.03 | 72 | |

| Andrographolide | HT-29 (Colon Cancer) | MTT Assay | Dose-dependent | 24, 48, 72 | |

| Andrographolide | MDA-MB-231 (Breast Cancer) | MTT Assay | ~30 | 24, 36, 48 |

Mechanisms of Anti-Cancer Action

The anti-neoplastic effects of this compound are attributed to its ability to modulate multiple cellular processes critical for cancer cell survival and progression. These include the induction of autophagy and apoptosis, cell cycle arrest, and the inhibition of metastasis.

Induction of Autophagy

This compound has been shown to induce autophagic cell death in human oral cancer cells. This process is characterized by the formation of autophagosomes that engulf cellular components for degradation. A key event in autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Induction of Apoptosis

While this compound can induce autophagy, its analogue Andrographolide is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Cell Cycle Arrest

Andrographolide has been observed to induce cell cycle arrest at the G2/M phase in breast cancer cells. This prevents the cells from entering mitosis and subsequently leads to apoptosis.

Inhibition of Metastasis

This compound has been shown to inhibit the migration and invasion of oral cancer cells. This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, a key step in metastasis. This regulation occurs at the transcriptional level through the suppression of NF-κB, AP-1, and SP-1.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound's anti-cancer activity.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., KB, MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the drug that inhibits 50% of cell growth.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

-

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

-

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell. This enables the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, harvest by trypsinization, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is presented as a histogram showing the distribution of cells in the different phases of the cell cycle.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, LC3, Akt, p-Akt, JNK, p-JNK, p38, p-p38, MMP-2, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. GAPDH is commonly used as a loading control to normalize protein expression.

-

In Vivo Oral Carcinoma Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Cell Implantation: Subcutaneously inject human oral cancer cells (e.g., SAS) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size. Tumor size is typically measured using calipers and the volume is calculated using the formula: (Length × Width^2)/2.

-

Treatment: Once tumors are established, administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A vehicle control group should be included.

-

Monitoring: Monitor tumor growth and the general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like LC3).

-

Conclusion and Future Directions

The preliminary research on this compound compellingly suggests its potential as a promising candidate for anti-cancer drug development. Its multifaceted mechanism of action, targeting key cellular processes such as autophagy, apoptosis, cell cycle progression, and metastasis, provides a strong rationale for further investigation. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets, expanding in vivo efficacy studies to a broader range of cancer models, and exploring its potential in combination therapies to enhance anti-tumor responses and overcome drug resistance. The comprehensive experimental framework outlined in this guide provides a solid foundation for advancing our understanding of this potent natural compound and its journey toward clinical application.

References

Dehydroandrographolide's Interaction with TMEM16A Chloride Channels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between dehydroandrographolide (DP), a natural compound, and the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel (CaCC). TMEM16A is a promising therapeutic target in various diseases, including cancer, due to its role in cell proliferation, migration, and signaling.[1][2] This document summarizes key quantitative data, details experimental protocols for studying this interaction, and visualizes the underlying mechanisms and workflows.

Quantitative Analysis of this compound's Effect on TMEM16A

This compound has been identified as a novel inhibitor of TMEM16A.[1][2] Electrophysiological and cell-based assays have quantified its inhibitory effects on TMEM16A channel activity and its subsequent impact on cancer cell lines overexpressing this channel.

Table 1: Inhibition of TMEM16A-mediated Chloride Currents by this compound

| Cell Line | DP Concentration (µM) | Inhibition of TMEM16A Current (%) | Key Observation |

| FRT cells stably transfected with human TMEM16A-GFP | 50 | ~100% | Nearly complete, voltage-independent inhibition of CaCC currents induced by 600 nM free Ca2+.[1] |

| SW620 human colon cancer cells | 5 | 19.6 ± 4.5% | Dose-dependent inhibition of CaCC currents. |

| SW620 human colon cancer cells | 50 | ~100% | Rapid and reversible inhibition of CaCC currents. |

Table 2: Effect of this compound on SW620 Colon Cancer Cell Viability

| DP Concentration (µM) | Treatment Time (h) | Cell Viability (% of Control) |

| 5 | 24 | ~85% |

| 5 | 48 | ~70% |

| 5 | 72 | ~55% |

| 10 | 24 | ~75% |

| 10 | 48 | ~55% |

| 10 | 72 | ~40% |

| 20 | 24 | ~60% |

| 20 | 48 | ~40% |

| 20 | 72 | ~25% |

Data extrapolated from graphical representations in the source literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction between this compound and TMEM16A.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel activity. It was employed to measure the inhibitory effect of this compound on TMEM16A chloride currents.

Objective: To measure TMEM16A-mediated chloride currents in the presence and absence of this compound.

Cell Preparation:

-

Fisher rat thyroid (FRT) cells stably expressing human TMEM16A-GFP or SW620 human colon cancer cells were used.

-

Cells were cultured on glass coverslips for 24-48 hours before recording.

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NMDG.

-

Intracellular (Pipette) Solution (in mM): 130 NMDG-Cl, 1 MgCl2, 10 HEPES, 1 EGTA, with CaCl2 added to achieve a free Ca2+ concentration of 600 nM, adjusted to pH 7.2 with NMDG.

Recording Procedure:

-

A glass micropipette with a resistance of 4-6 MΩ is filled with the intracellular solution and mounted on a micromanipulator.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

The cell is held at a holding potential, and voltage steps are applied to elicit TMEM16A currents.

-

This compound is applied to the bath solution, and changes in the current are recorded.

Western Blotting

This method was used to determine the effect of this compound on TMEM16A protein expression levels.

Objective: To quantify TMEM16A protein levels in SW620 cells after treatment with this compound.

Procedure:

-

SW620 cells were treated with 5 µM this compound for 24, 48, or 72 hours.

-

Cells were lysed, and total protein was extracted.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for TMEM16A.

-

A secondary antibody conjugated to horseradish peroxidase was used for detection.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) kit.

-

β-actin was used as a loading control to normalize TMEM16A expression.

Quantitative Real-Time PCR (qRT-PCR)

This experiment was conducted to assess whether this compound affects the transcription of the TMEM16A gene.

Objective: To measure TMEM16A mRNA levels in SW620 cells following this compound treatment.

Procedure:

-

SW620 cells were treated with this compound.

-

Total RNA was extracted from the cells using a suitable kit.

-

cDNA was synthesized from the RNA template.

-

qRT-PCR was performed using SYBR Green chemistry with primers specific for human TMEM16A.

-

TMEM16A-sense: 5'-GCGTCCACATCATCAACATC-3'

-

TMEM16A-antisense: 5'-ATCCTCGTGGTAGTCCATCG-3'

-

-

TMEM16A expression levels were normalized to the reference gene β-actin.

Signaling Pathways and Mechanisms

The interaction of this compound with TMEM16A leads to downstream effects on cellular processes, particularly in cancer cells where TMEM16A is overexpressed.

Inhibition of TMEM16A Channel Function

This compound directly inhibits the chloride ion conductance of the TMEM16A channel in a voltage-independent manner. This blockage of ion flow is the primary mechanism of action.

Post-Transcriptional Downregulation of TMEM16A Protein

Interestingly, prolonged exposure to this compound leads to a decrease in the total protein level of TMEM16A in SW620 cells, without affecting its mRNA levels. This suggests that this compound may induce post-transcriptional downregulation of TMEM16A, possibly by promoting its degradation or inhibiting its translation.

Inhibition of Cancer Cell Proliferation and Migration

The inhibition of TMEM16A function and expression by this compound results in the suppression of proliferation, migration, and invasion of TMEM16A-dependent cancer cells like SW620. This highlights the crucial role of TMEM16A in cancer progression and its potential as a therapeutic target.

Visualizations

Experimental Workflow

Caption: Workflow for evaluating this compound's effects on TMEM16A.

Signaling Pathway

References

Unveiling the Journey of Dehydroandrographolide in the Body: A Pharmacokinetic Overview in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Dehydroandrographolide (DP), a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for its development as a potential therapeutic agent. This technical guide provides an in-depth summary of the basic pharmacokinetic properties of this compound in various animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

I. Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different animal models. These data provide a comparative overview of its behavior following administration through various routes.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration (120 mg/kg) | Intravenous Administration |

| Cmax (Maximum Plasma Concentration) | 4.19 ± 1.76 µg/mL[1] | Not Reported |

| Tmax (Time to Cmax) | Within 1 hour[1] | Not Applicable |

| t1/2 (Half-life) | Not explicitly stated for this dose | Not Reported |

| AUC (Area Under the Curve) | Not explicitly stated for this dose | Not Reported |

| Oral Bioavailability | 11.92%[1][2] | Not Applicable |

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs

| Parameter | Oral Administration (7.0 mg) |

| Cmax (Maximum Plasma Concentration) | Not explicitly stated |

| Tmax (Time to Cmax) | Not explicitly stated |

| t1/2 (Half-life) | 3.13 ± 1.19 h[3] |

| AUC0-t (Area Under the Curve) | 26.01 ± 8.72 ng·h/mL |

| Oral Bioavailability | Not Reported |

II. Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

This compound exhibits rapid absorption after oral administration in rats, with detectable plasma concentrations within one hour. Studies using Caco-2 cell models and single-pass rat intestinal perfusion models suggest that DP has good intestinal absorption and stability. The transport of this compound across the intestinal epithelium does not appear to involve major efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Distribution

Following administration, this compound and its derivatives are distributed to various tissues. In rats that received tail vein injections of a this compound derivative, the drug was found in the heart, liver, spleen, lungs, kidneys, and intestines, with the highest concentrations observed in the kidneys and colon.

Metabolism

The metabolism of this compound is a key factor in its disposition. In vivo studies in rats have identified several metabolic pathways, including hydroxylation, hydration, sulfonation, sulfate conjugation, and glucuronidation. A total of 35 metabolites have been identified in rat urine, bile, plasma, and feces. Glucuronidation is a significant metabolic pathway, with UGT2B7 being a major UDP-glucuronosyltransferase enzyme involved in this process.

Excretion

The excretion of this compound and its metabolites occurs through multiple routes. Following intramuscular injection of a this compound derivative in rats, approximately 24.9% of the total dose was excreted in urine, 14.9% in bile, and 13.9% in feces within 24 hours. The amount of unchanged DP found in the bile is minimal, accounting for only about 0.1% of the absorbed amount, suggesting extensive metabolism prior to biliary excretion.

III. Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of this compound.

Animal Models and Dosing

-

Rat Studies: Sprague-Dawley rats are commonly used. For oral pharmacokinetic studies, this compound is often administered via oral gavage at doses such as 120 mg/kg.

-

Dog Studies: Beagle dogs have been used to evaluate the pharmacokinetics of this compound, typically administered orally in tablet form.

Sample Collection and Preparation

-

Blood Sampling: Blood samples are typically collected at various time points post-administration via methods such as retro-orbital plexus puncture. Plasma is then separated by centrifugation.

-

Plasma Sample Preparation: A common method for plasma sample preparation is protein precipitation. This involves adding a precipitating agent like methanol or acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove proteins. The resulting supernatant is then analyzed.

Analytical Methods

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most frequently used method for the quantitative analysis of this compound in biological matrices due to its high sensitivity and selectivity.

-

Chromatography: Separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives such as formic acid or ammonium acetate.

-

Mass Spectrometry: Detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity for the analyte.

-

-

HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): This method is also employed for the quantification of this compound.

-

Extraction: Cloud point extraction or solid-phase extraction can be used to extract the analyte from plasma samples before HPLC analysis.

-

Detection: The UV detector is typically set at a wavelength where this compound exhibits maximum absorbance, such as 254 nm.

-

IV. Signaling Pathway Interactions

This compound exerts its pharmacological effects by modulating key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways, which are central to the inflammatory response and cellular defense against oxidative stress.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses.

Caption: this compound Inhibition of the NF-κB Signaling Pathway.

Nrf2 Signaling Pathway

This compound is also known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.

References

Dehydroandrographolide: A Modulator of Innate Immunity and Inducer of Human β-Defensin-2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dehydroandrographolide (DA), a primary bioactive diterpenoid lactone isolated from Andrographis paniculata, has demonstrated significant immunomodulatory properties with a pronounced impact on the innate immune system. This document provides a comprehensive overview of the mechanisms through which DA enhances innate immunity, with a specific focus on its ability to upregulate the expression of human β-defensin-2 (hBD-2), a crucial antimicrobial peptide. This guide details the signaling pathways involved, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the underlying molecular processes to support further research and development in this area.

Introduction: this compound and Innate Immunity

This compound is a major active component of Andrographis paniculata, a plant with a long history of use in traditional medicine for treating infections and inflammatory conditions.[1][2] Modern pharmacological research has substantiated these traditional uses, revealing DA's potent anti-inflammatory, antiviral, and immune-enhancing capabilities.[3] Unlike many antimicrobial agents, DA's efficacy is not primarily due to direct inhibition of microbial growth.[1][2] Instead, a significant part of its therapeutic effect lies in its ability to modulate the host's innate immune response.

The innate immune system provides the first line of defense against pathogens. A key component of this system at mucosal surfaces is the production of antimicrobial peptides (AMPs), such as human β-defensins. hBD-2 is an important AMP expressed by epithelial cells in response to microbial threats and pro-inflammatory stimuli. This document will explore the pivotal role of this compound in augmenting this aspect of innate immunity.

This compound's Effect on hBD-2 Expression

This compound has been shown to be a potent inducer of hBD-2 expression in epithelial cells. This section summarizes the quantitative data from a key study investigating this effect in human intestinal epithelial cells (HCT-116).

Dose-Dependent and Time-Course Effects on hBD-2 mRNA Expression

Treatment of HCT-116 cells with DA leads to a significant increase in hBD-2 mRNA levels in both a dose- and time-dependent manner. The optimal induction is observed at a concentration of 100 μM after 16 hours of stimulation.

Table 1: Effect of this compound on hBD-2 mRNA Expression in HCT-116 Cells

| Treatment Group | hBD-2 mRNA Expression (Relative to Control) |

| Dose-Response (16h) | |

| Control (0 µM DA) | 1.0 |

| 1 µM DA | >1.0 |

| 25 µM DA | >1.0 |

| 50 µM DA | >1.0 |

| 100 µM DA | ~11.0 |

| Time-Course (100 µM DA) | |

| 0 h | 1.0 |

| 2 h | >1.0 |

| 8 h | >1.0 |

| 16 h | ~11.0 |

| 24 h | >1.0 |

Data summarized from Xiong et al., 2015.

Dose-Dependent and Time-Course Effects on hBD-2 Protein Expression

Consistent with the observed increase in mRNA, DA treatment also results in a significant upregulation of hBD-2 protein expression. The peak protein expression is noted at a concentration of 100 μM after 24 hours of incubation.

Table 2: Effect of this compound on hBD-2 Protein Expression in HCT-116 Cells

| Treatment Group | hBD-2 Protein Expression (Relative to Control) |

| Dose-Response (24h) | |

| Control (0 µM DA) | 1.0 |

| 1 µM DA | >1.0 |

| 25 µM DA | >1.0 |

| 50 µM DA | >1.0 |

| 100 µM DA | ~20.0 |

| Time-Course (100 µM DA) | |

| 0 h | 1.0 |

| 2 h | >1.0 |

| 8 h | >1.0 |

| 16 h | >1.0 |

| 24 h | ~20.0 |

Data summarized from Xiong et al., 2015.

Signaling Pathways Involved in DA-Mediated hBD-2 Induction

The induction of hBD-2 by this compound is mediated by specific intracellular signaling cascades. Studies have elucidated the central role of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in this process.

The p38 MAPK Pathway

The MAPK signaling pathways, including p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical regulators of cellular responses to external stimuli. In the context of DA-induced hBD-2 expression in intestinal epithelial cells, the p38 MAPK pathway is specifically activated. This activation is a key event leading to the transcriptional upregulation of the hBD-2 gene. The promoter region of the hBD-2 gene contains binding sites for transcription factors like AP-1, which can be activated by MAPK pathways.

The specificity of the p38 pathway was confirmed using chemical inhibitors. Pre-treatment of HCT-116 cells with p38 inhibitors (SB203580 and SB202190) significantly attenuated the DA-induced enhancement of hBD-2 expression. Conversely, inhibitors of ERK and JNK did not block the effect of DA. Western blot analysis further confirmed the phosphorylation and thus activation of p38, but not ERK or JNK, in DA-treated cells.

Role of NF-κB

While the Nuclear Factor-kappa B (NF-κB) pathway is a well-established regulator of inflammation and hBD-2 expression in response to certain stimuli like bacteria or pro-inflammatory cytokines, the study by Xiong et al. (2015) indicates that in the case of DA-induced hBD-2 expression in HCT-116 cells, the p38 MAPK pathway is the primary driver, with no significant involvement of NF-κB suggested in this specific context. However, it is important to note that this compound and its parent compound, andrographolide, are known to inhibit the NF-κB pathway in other contexts, particularly in suppressing inflammatory responses. This suggests a complex, context-dependent regulatory role for DA in immune signaling.

Experimental Protocols

This section provides a detailed methodology for the key experiments used to elucidate the effects of this compound on hBD-2 expression.

Cell Culture and Treatment

-

Cell Line: Human intestinal epithelial HCT-116 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for cytotoxicity assays).

-

Once confluent, the cells are treated with varying concentrations of this compound (DA) (e.g., 1, 25, 50, 100 μM) for specified time intervals (e.g., 2, 8, 16, 24 hours).

-

A vehicle control (e.g., DMSO) is included in all experiments.

-

For inhibitor studies, cells are pre-incubated with specific signaling pathway inhibitors (e.g., SB203580 for p38) for 30-60 minutes prior to DA stimulation.

-

Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the non-toxic concentration range of DA.

-

Procedure:

-

HCT-116 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.

-

After 24 hours, cells are treated with various concentrations of DA for 48 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the expression of hBD-2 mRNA.

-

Procedure:

-

Total RNA is extracted from treated and control cells using a suitable RNA isolation kit (e.g., TRIzol reagent).

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.

-

qRT-PCR is performed using a thermal cycler with SYBR Green master mix and specific primers for hBD-2 and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative expression of hBD-2 mRNA is calculated using the 2^-ΔΔCt method.

-

Protein Extraction and Western Blotting

-

Objective: To detect and quantify the expression of hBD-2 protein and the phosphorylation of signaling proteins (e.g., p38).

-

Procedure:

-

Total protein is extracted from cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is incubated with primary antibodies against hBD-2, phospho-p38, total p38, or β-actin overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

Conclusion and Future Directions

This compound effectively enhances innate immunity by upregulating the expression of the antimicrobial peptide hBD-2 in intestinal epithelial cells. This induction is primarily mediated through the activation of the p38 MAPK signaling pathway. The ability of DA to bolster the mucosal defense system without directly acting as an antibiotic presents a novel therapeutic strategy for the prevention and treatment of infectious diseases, particularly at mucosal surfaces.

For drug development professionals, DA and its derivatives represent a promising class of compounds for development as host-directed therapies. Future research should focus on:

-

In vivo efficacy: Validating these in vitro findings in animal models of intestinal infection.

-

Structure-activity relationship studies: Identifying more potent and specific derivatives of this compound.

-

Pharmacokinetics and safety: Establishing the bioavailability and safety profile of DA for oral administration.

-

Broader effects on AMPs: Investigating the effect of DA on the expression of other antimicrobial peptides in various epithelial tissues.

By further exploring the immunomodulatory properties of this compound, the scientific community can unlock new avenues for the development of innovative anti-infective agents.

References

- 1. This compound enhances innate immunity of intestinal tract through up-regulation the expression of hBD-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound enhances innate immunity of intestinal tract through up-regulation the expression of hBD-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Effects and Pharmacokinetic Profiles of this compound - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Initial In Vitro Toxicity Screening of Dehydroandrographolide

This compound (DA), a primary active diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] As with any potential therapeutic agent, a thorough evaluation of its toxicity profile is a critical first step in the drug development process. This guide provides a comprehensive overview of the essential in vitro assays and methodologies for the initial toxicity screening of this compound, focusing on cytotoxicity, apoptosis induction, and oxidative stress.

Cytotoxicity Assessment

The initial step in toxicity screening is to determine the concentration range at which this compound exhibits cytotoxic effects on various cell lines. This is typically achieved by measuring the dose-dependent reduction in cell viability and calculating the half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50 (CC50).

Data Presentation: Cytotoxicity of this compound and its Analogs

The cytotoxic effects of this compound and its parent compound, andrographolide, are highly dependent on the specific cell line being tested.[4] The following table summarizes reported cytotoxic concentrations. These values should serve as a general guide for designing dose-range-finding experiments.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| Potassium Sodium this compound Succinate | Various Cancer Cell Lines | MTT | IC50 | 3.7 µM - 31 µM | [4] |

| Potassium this compound Succinate | A specific, unnamed cell line | MTT | CC50 | 29.4 mM | |

| 14-Deoxy-11,12-dithis compound (AND2) | THP-1 (promonocytic leukemia) | MTT | IC50 | Low µM range | |

| 14-Deoxy-11,12-dithis compound (AND2) | Jurkat (T-lymphocyte) | MTT | IC50 | Low µM range | |

| Andrographolide | Human Breast Cancer Stem Cells (BCSCs) | MTT | CC50 | 0.32 mM | |

| Andrographolide | HepG2 (human hepatoma) | MTT | IC50 | 40.2 µM (at 48h) | |

| Andrographolide Derivative (CY2) | HCT116 (colorectal) | MTT | GI50 | 10.5 µM (at 36h) |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

This compound (DA) stock solution (e.g., in DMSO or 1% sodium bicarbonate)

-

Target cell lines (e.g., cancer cell lines, normal cell lines)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. For an initial broad-range screening, concentrations from 0.1 µM to 200 µM can be tested. Remove the old medium from the wells and add 100 µL of the DA-containing medium. Include vehicle control wells (e.g., medium with DMSO at the highest concentration used).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Visualization: Cytotoxicity Screening Workflow

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Analysis of Cell Death Mechanisms

Once cytotoxicity is established, it is crucial to determine the mode of cell death induced by this compound. The primary mechanisms to investigate are apoptosis (programmed cell death) and necrosis. Some studies suggest that DA and its analogs can also induce autophagy, another form of programmed cell death.

Data Presentation: Markers of this compound-Induced Cell Death

| Compound | Cell Line | Observation | Method | Reference |

| This compound (100 µM) | SAS, OECM-1 | No significant increase in apoptosis compared to positive control. | Annexin V/PI Flow Cytometry | |

| This compound (100 µM) | SAS, OECM-1 | Induces autophagy. | LC3-II Expression Analysis | |

| 14-Deoxy-11,12-dithis compound (AND2) | THP-1 | Induces redox-mediated cell death; no procaspase-3 cleavage observed. | Western Blot, DNA Laddering | |

| Andrographolide | BCSCs | Dose-dependent increase in early and late apoptosis. | Annexin V/PI Flow Cytometry | |

| Andrographolide | MDA-MB-231 | Dose-dependent activation of caspase-9 and caspase-3. | Fluorometric Protease Assay | |

| Andrographolide | HepG2 | Induces late apoptosis; caspase-independent cell death. | Flow Cytometry, Caspase Assay | |

| Andrographolide | AHH-1, MCL-5 | Induces dose-dependent necrosis primarily, with some apoptosis. | Cytotoxicity Endpoint Assays |

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with DA at IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed, and discard the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

Visualization: Apoptosis Detection Workflow```dot

Caption: this compound-induced autophagy signaling pathway in oral cancer cells.

Conclusion

The initial in vitro toxicity screening of this compound requires a multi-faceted approach. By systematically evaluating its effects on cell viability, determining the primary mechanism of cell death, and investigating its impact on cellular oxidative stress, researchers can build a foundational safety profile for this promising natural compound. The protocols and data presented in this guide offer a robust framework for conducting these essential preclinical assessments, paving the way for further development of this compound as a potential therapeutic agent.

References

- 1. This compound, an iNOS inhibitor, extracted from from Andrographis paniculata (Burm.f.) Nees, induces autophagy in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Effects and Pharmacokinetic Profiles of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantification of Dehydroandrographolide in Herbal Extracts using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide, a major bioactive diterpenoid lactone found in Andrographis paniculata, is known for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and antioxidant properties. Accurate and reliable quantification of this compound in herbal extracts and finished products is crucial for quality control, standardization, and ensuring therapeutic efficacy. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of this compound.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the herbal extract matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water. The quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a certified reference standard.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified)

-

Phosphoric acid (analytical grade)

-

Herbal extract of Andrographis paniculata

-

0.45 µm syringe filters

Equipment

-

HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Volumetric flasks and pipettes

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

-

Extraction: Accurately weigh a suitable amount of powdered herbal extract (e.g., 100 mg) and transfer it to a conical flask.

-

Add a known volume of extraction solvent (e.g., 25 mL of methanol or a methanol-water mixture).

-

Sonicate the mixture in an ultrasonic bath for 30-60 minutes to ensure complete extraction.[1][2]

-

Allow the mixture to cool to room temperature.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[3]

Chromatographic Conditions

The following are typical starting conditions that may require optimization based on the specific HPLC system and column used:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm)[4] |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic)[4] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection Wavelength | 225 nm or 254 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

An example of a gradient elution program could be: 0-1 min, 40% Acetonitrile; 1-5 min, 40-50% Acetonitrile; 5-15 min, 50-70% Acetonitrile.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

-

Linearity: Assess the linear relationship between the concentration of the standard and the detector response. A correlation coefficient (r²) of >0.999 is generally considered acceptable.

-

Precision: Evaluate the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

-